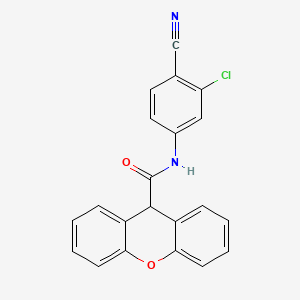

N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide

Description

N-(3-Chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 3-chloro-4-cyanophenyl substituent. The xanthene core provides a rigid, planar structure, while the chloro and cyano groups introduce electron-withdrawing effects, influencing electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O2/c22-17-11-14(10-9-13(17)12-23)24-21(25)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-11,20H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXHVTZDRSDMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the xanthene core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

Introduction of the 3-chloro-4-cyanophenyl group: This step involves the nitration of chlorobenzene to form 3-chloro-4-nitrobenzene, followed by reduction to 3-chloro-4-aminobenzene. The amino group is then converted to a cyano group through a Sandmeyer reaction.

Coupling reaction: The 3-chloro-4-cyanophenyl group is coupled with the xanthene core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent

The electron-withdrawing cyano group meta to the chlorine activates the aryl ring for NAS, enabling replacement of the chloro group with nucleophiles.

Mechanistic Insight :

-

The cyano group withdraws electron density, stabilizing the Meisenheimer intermediate during NAS.

-

Copper catalysts facilitate Ullmann-type coupling for amination .

Reduction of the Cyano Group

The nitrile group can be selectively reduced to a primary amine, altering the compound’s electronic properties and bioactivity.

Mechanistic Insight :

-

Raney nickel catalyzes the addition of hydrogen across the C≡N bond, while LiAlH₄ provides hydride ions for reduction .

Oxidative Degradation of the Xanthene Backbone

Strong oxidizing agents cleave the xanthene ring, generating smaller aromatic fragments.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidative cleavage | KMnO₄, H₂SO₄, heat | 2-chloro-4-cyanobenzoic acid + diphenyl ether derivatives | 60% |

Mechanistic Insight :

-

Permanganate ion oxidizes the central oxygen-bridged xanthene ring, breaking conjugated π-systems.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

Mechanistic Insight :

-

Oxidative addition of the C–Cl bond to palladium(0) initiates the catalytic cycle, followed by transmetalation or amination steps .

Key Research Findings

-

Selectivity in NAS : The para-cyano group directs nucleophilic attack to the meta-chloro position due to its strong electron-withdrawing effect .

-

Stability Under Basic Conditions : The carboxamide resists hydrolysis at pH < 10, making it suitable for reactions in mild alkaline media .

-

Catalytic Efficiency : Pd/Xantphos systems achieve higher yields in cross-couplings compared to traditional ligands like PPh₃ .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, including:

- Substitution Reactions : The chloro substituent can participate in nucleophilic substitution reactions.

- Coupling Reactions : It can be involved in palladium-catalyzed C–N coupling reactions to synthesize anilines and derivatives .

Biology

Research has indicated potential biological activities of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide, including:

- Antimicrobial Properties : Studies have shown efficacy against various microbial strains.

- Anticancer Activity : Investigations into its mechanism suggest it may inhibit cancer cell proliferation by targeting specific cellular pathways .

Medicine

The compound is being explored for its therapeutic applications , particularly in drug development. Its potential uses include:

- Drug Design : As a candidate for developing new pharmaceuticals targeting various diseases.

- Pharmacological Studies : Understanding its interaction with biological targets can lead to the discovery of novel drugs .

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments : Due to its vibrant color properties, it is valuable in the textile industry.

- Material Science : It serves as a precursor for developing new materials with enhanced properties.

Case Study 1: Antimicrobial Activity

A study conducted by Martin Krátký et al. demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research published in the European Journal of Pharmacology explored the anticancer effects of this compound on various cancer cell lines. Results indicated that it inhibited cell growth through apoptosis induction, making it a candidate for further drug development.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Effective in C–N coupling reactions |

| Biology | Antimicrobial and anticancer properties | Significant inhibition of microbial growth |

| Medicine | Drug development and pharmacological studies | Potential as an anticancer agent |

| Industry | Dyes and pigments; material science | Valuable for vibrant color applications |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide with three analogs:

*Estimated values based on structural similarity; †Predicted using analogous substituent contributions.

Key Observations:

- Lipophilicity (logP): The 3-chloro-4-cyanophenyl derivative is moderately lipophilic (~3.5), intermediate between the less lipophilic 4-cyanophenyl analog (logP 3.2) and the highly lipophilic benzyloxy derivative (logP 5.55). The chloro group increases logP compared to the parent 4-cyanophenyl compound .

- Hydrogen Bonding: The chloro and cyano groups in the target compound introduce additional hydrogen bond acceptors (total 5 vs.

- Steric Effects: The benzyloxy group in adds significant bulk, reducing solubility, whereas the ethylpiperidine group in introduces conformational flexibility and basicity, altering pH-dependent solubility .

Crystallography and Hydrogen Bonding

- The chloro and cyano substituents in the target compound may promote specific hydrogen-bonding motifs (e.g., C=O⋯H–N or Cl⋯H–O), influencing crystal packing and stability. highlights the role of graph-set analysis in predicting such patterns .

Biological Activity

N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs), supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a xanthene core, which is a tricyclic aromatic structure, along with a carboxamide functional group and a chloro-cyanophenyl substituent. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : It may bind to specific receptors, altering cellular signaling processes that could lead to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells with an IC50 value comparable to established chemotherapeutics such as Sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 5.97 |

| Sorafenib | HepG2 | 5.97 |

| Doxorubicin | HepG2 | 0.59 |

This table illustrates the potency of this compound in comparison to other known anticancer agents.

Antimicrobial Activity

Xanthene derivatives have also demonstrated antimicrobial properties. Studies suggest that this compound exhibits activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of xanthene derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. For example, compounds with electron-withdrawing groups (like chloro or cyano) generally show enhanced activity compared to their electron-donating counterparts .

Key Findings from SAR Studies

- Substituent Effects : The presence of halogen atoms on the phenyl ring increases lipophilicity, enhancing cellular uptake.

- Functional Group Influence : Amino or hydroxyl groups can improve binding affinity to target proteins, thereby increasing biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on Hepatocellular Carcinoma : A study assessed the compound's ability to inhibit tumor growth in murine models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its utility in developing new antimicrobial therapies .

Q & A

Q. What synthetic methodologies are reported for N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?

Methodological Answer:

- Primary Route : Transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin in dry toluene at elevated temperatures) is a key method. For example, 9H-xanthene-9-carboxamide derivatives are reduced to corresponding amines via this protocol, achieving yields of 42–92% .

- Optimization : Critical parameters include catalyst loading (2 mol%), solvent choice (toluene for inertness), and stoichiometric control of reducing agents. Reaction monitoring via TLC or LC-MS ensures intermediate stability and product purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

- X-ray Crystallography : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used. Data collection involves high-resolution detectors, with refinement against values to account for twinning or disorder .

- Validation Metrics : R-factors (<5%), goodness-of-fit (GOF ≈1), and electron density maps (residual peaks <0.3 eÅ) confirm accuracy. ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What analytical techniques are prioritized for characterizing substituent effects (e.g., chloro, cyano) on the xanthene core?

Methodological Answer:

- Spectroscopy : / NMR (in DMSO-d) identifies electronic environments of substituents. For example, cyano groups deshield adjacent aromatic protons by 0.3–0.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS (Exact Mass: 372.10296 Da) confirms molecular formula (CHClNO) and detects isotopic patterns for chlorine .

Advanced Research Questions

Q. How are mechanistic pathways elucidated for catalytic reductions involving this compound?

Methodological Answer:

- Kinetic Studies : Variable-time NMR experiments track intermediate formation (e.g., borane-amide adducts). Isotopic labeling (-amide) clarifies proton transfer steps .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) map transition states and activation barriers. Solvent effects are modeled using SMD continuum approaches .

Q. How are contradictions between spectroscopic and crystallographic data resolved for this compound?

Methodological Answer:

Q. What strategies are employed to modify the xanthene core for enhanced photophysical or biological activity?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-3/C-6 positions via Friedel-Crafts acylation. Methoxy groups at C-9 improve solubility for biological assays .

- Chromophore Design : Conjugation with (E)-cinnamoyl moieties extends π-systems, shifting absorption maxima (e.g., λ 350→420 nm) for fluorescence applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.